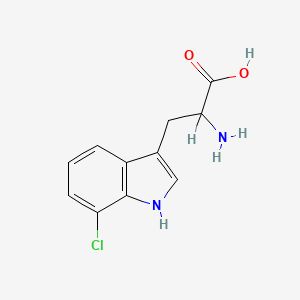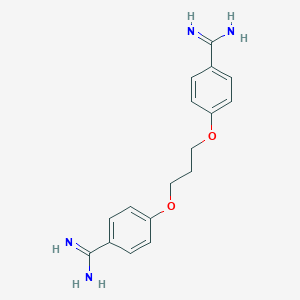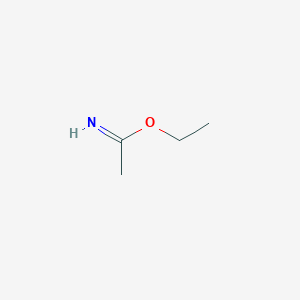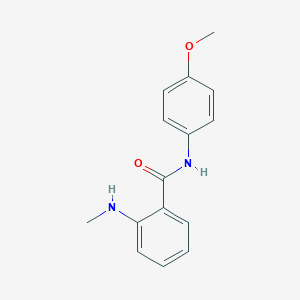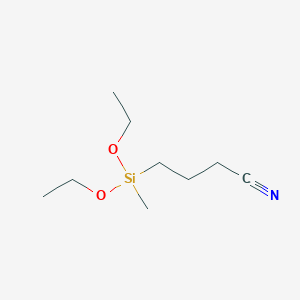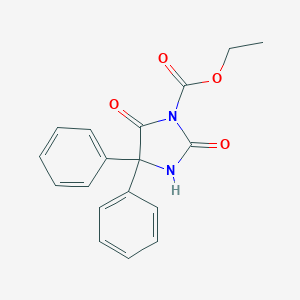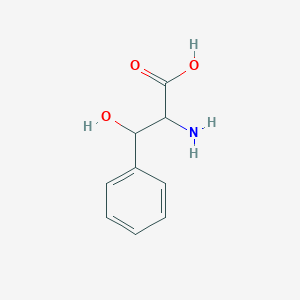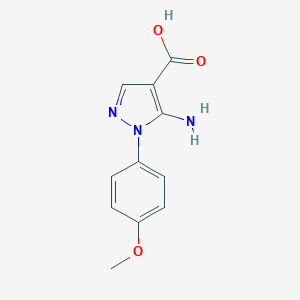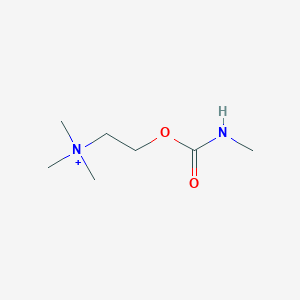
N-methylcarbamylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylcarbamylcholine, also known as carbachol, is a synthetic choline ester that acts as a potent muscarinic and nicotinic acetylcholine receptor agonist. It was first synthesized in 1949 by Ernst B. Chain and Sir John R. Vane. Since then, carbachol has been widely used in scientific research for its ability to mimic the effects of acetylcholine, a neurotransmitter that plays a crucial role in the central and peripheral nervous systems.
Mécanisme D'action
Carbachol acts as an agonist for both muscarinic and nicotinic acetylcholine receptors. It binds to these receptors and activates them, leading to a cascade of intracellular events. The activation of muscarinic receptors results in the activation of G-proteins and the subsequent modulation of various ion channels, while the activation of nicotinic receptors leads to the opening of ion channels and the depolarization of the cell membrane.
Effets Biochimiques Et Physiologiques
Carbachol has a wide range of biochemical and physiological effects, depending on the type of receptor it activates and the tissue it acts on. It can cause smooth muscle contraction in the gastrointestinal tract, bladder, and bronchi, as well as stimulate the release of digestive enzymes and saliva. It can also cause vasodilation and decrease heart rate by activating muscarinic receptors in the heart and blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
Carbachol is a useful tool for studying the effects of acetylcholine on various biological systems, as it can mimic the effects of acetylcholine with high potency and selectivity. However, it also has some limitations, such as its short half-life and the potential for desensitization of the receptors it activates.
Orientations Futures
There are several future directions for research on N-methylcarbamylcholine. One area of interest is the development of more selective agonists and antagonists for muscarinic and nicotinic acetylcholine receptors, which could be used to study the specific roles of these receptors in various biological systems. Another area of interest is the use of N-methylcarbamylcholine in the development of new therapies for diseases such as Alzheimer's and Parkinson's, which are characterized by dysfunction of the cholinergic system.
Méthodes De Synthèse
Carbachol can be synthesized through the reaction between choline and carbonyl chloride in the presence of a base, such as sodium hydroxide. The resulting product is then treated with methyl isocyanate to form N-methylcarbamylcholine.
Applications De Recherche Scientifique
Carbachol has been extensively used in scientific research as a tool to study the effects of acetylcholine on various biological systems. It has been used to investigate the role of acetylcholine in the regulation of heart rate, blood pressure, and gastrointestinal motility. It has also been used to study the effects of acetylcholine on the release of neurotransmitters, such as dopamine and serotonin, in the brain.
Propriétés
Numéro CAS |
14721-69-8 |
|---|---|
Nom du produit |
N-methylcarbamylcholine |
Formule moléculaire |
C7H17N2O2+ |
Poids moléculaire |
161.22 g/mol |
Nom IUPAC |
trimethyl-[2-(methylcarbamoyloxy)ethyl]azanium |
InChI |
InChI=1S/C7H16N2O2/c1-8-7(10)11-6-5-9(2,3)4/h5-6H2,1-4H3/p+1 |
Clé InChI |
YAUZNKLMKRQDAM-UHFFFAOYSA-O |
SMILES |
CNC(=O)OCC[N+](C)(C)C |
SMILES canonique |
CNC(=O)OCC[N+](C)(C)C |
Autres numéros CAS |
14721-69-8 |
Synonymes |
methylcarbachol methylcarbamylcholine N-methylcarbamylcholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






